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Compound of Interest

Compound Name: Hpk1-IN-16

Cat. No.: B12423452 Get Quote

Hpk1-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hpk1-IN-16, a potent and selective

inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document consolidates critical

information on its procurement, biochemical and cellular activity, and the underlying signaling

pathways. Detailed experimental protocols are provided to facilitate further research and

development.

Supplier and Purchasing Information
Hpk1-IN-16 is available from various chemical suppliers catering to the research community.

Researchers are advised to request a certificate of analysis to ensure the purity and identity of

the compound.

Supplier CAS Number Formula
Molecular Weight (
g/mol )

DC Chemicals 2294965-95-8 C₂₈H₂₇FN₄O₄ 518.54

MedChemExpress 2294965-95-8 C₂₈H₂₇FN₄O₄ 518.54

Storage Conditions: Store the solid compound at -20°C for long-term stability. In solution (e.g.,

in DMSO), it is recommended to store at -80°C.[1]
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Mechanism of Action and Biological Activity
Hpk1-IN-16 is a selective and potent inhibitor of HPK1, a serine/threonine kinase

predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-

cell receptor (TCR) signaling, thereby dampening T-cell activation and anti-tumor immunity.[3]

[4]

The primary mechanism of HPK1-mediated immunosuppression involves the phosphorylation

of the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the

recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76/LAT signalosome,

followed by ubiquitination and proteasomal degradation of SLP-76.[6][7] This cascade

ultimately attenuates downstream signaling, including the activation of PLCγ1 and ERK.[6]

By inhibiting HPK1, Hpk1-IN-16 and other similar inhibitors prevent the phosphorylation and

subsequent degradation of SLP-76.[8] This leads to a sustained TCR signal, resulting in

enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).[3][9][10]

Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of various HPK1

inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected HPK1 Inhibitors
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Compound Target IC₅₀ (nM) Assay Type Reference

Compound K HPK1 2.6
Biochemical

Assay
[11]

GNE-1858 HPK1 1.9
Biochemical

Assay
[11]

Unnamed

Inhibitor [I]
HPK1 10.4

Biochemical

Assay
[8]

Compound 22 HPK1 0.061 Not Specified [11]

XHS HPK1 2.6 Kinase Assay [11]

A-745 HPK1

Potent (exact

value not

specified)

Cellular Kinase-

Binding Assay
[9]

Table 2: In Vivo Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model (CT26)[8]

Treatment Dosage TGI (%)

Inhibitor [I] 30 mg/kg p.o. (twice daily) 42

Anti-PD-1 3 mg/kg i.p. 36

Inhibitor [I] + Anti-PD-1 As above 95

TGI: Tumor Growth Inhibition

Experimental Protocols
HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a general procedure for evaluating HPK1 kinase inhibitory

activity.[12]

Materials:

HPK1 Kinase Enzyme System (e.g., Promega)
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Myelin Basic Protein (MBP) substrate

ATP

Kinase Assay Buffer

Test Inhibitor (e.g., Hpk1-IN-16) dissolved in DMSO

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well plates

Procedure:

Prepare serial dilutions of the test inhibitor in 10% DMSO. The final DMSO concentration in

the assay should not exceed 1%.

In a 384-well plate, add 2.5 µL of the test inhibitor or diluent solution (for positive and blank

controls).

Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration 10 µM), and

MBP substrate (final concentration 0.1 µg/µL).

Add 12.5 µL of the master mix to each well.

Dilute the HPK1 kinase to 3 ng/µL in Kinase Assay Buffer.

Initiate the reaction by adding 10 µL of the diluted HPK1 kinase to each well (except the

"Blank" wells, to which 10 µL of Kinase Assay Buffer is added).

Incubate the plate at room temperature for 1 hour.

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room

temperature.
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Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room

temperature.

Read the luminescence using a plate reader.

Calculate the percent inhibition and determine the IC₅₀ value.

Cellular pSLP76 Phosphorylation Assay
This protocol is based on the principle of measuring the phosphorylation of SLP76 at Ser376 in

response to TCR stimulation in Jurkat cells.[13]

Materials:

Jurkat T-cells

Anti-CD3/CD28 antibodies

Test Inhibitor (e.g., Hpk1-IN-16)

Cell lysis buffer

Sandwich ELISA kit with a specific capture antibody for SLP76 and a detection antibody for

phospho-SLP76 (Ser376).

Procedure:

Culture Jurkat cells to the desired density.

Pre-incubate the cells with various concentrations of the test inhibitor for a specified time

(e.g., 1-2 hours).

Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

After a short incubation period (e.g., 15 minutes), lyse the cells.

Quantify the level of phosphorylated SLP76 in the cell lysates using the sandwich ELISA

according to the manufacturer's instructions.
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Determine the IC₅₀ of the inhibitor on cellular pSLP76 levels.

T-Cell Activation Assay (Cytokine Production)
This protocol measures the effect of HPK1 inhibition on the production of IL-2 and IFN-γ by

primary T-cells.[10][14]

Materials:

Primary human or mouse T-cells

Anti-CD3/anti-CD28 antibodies

Test Inhibitor (e.g., Hpk1-IN-16)

Cell culture medium and supplements

ELISA or AlphaLISA kits for IL-2 and IFN-γ

Procedure:

Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.

Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibodies.

Add soluble anti-CD28 antibodies and various concentrations of the test inhibitor to the wells.

Culture the cells for 48-72 hours.

Collect the cell culture supernatant.

Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or AlphaLISA

kits.

Analyze the dose-dependent effect of the inhibitor on cytokine production.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the HPK1 signaling pathway and a general workflow for

evaluating HPK1 inhibitors.
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Click to download full resolution via product page

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by Hpk1-IN-16.
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Caption: General experimental workflow for the evaluation of HPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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